molecular formula C21H21N3O2 B251999 6-methyl-N-{3-[(naphthalen-1-ylcarbonyl)amino]propyl}pyridine-3-carboxamide

6-methyl-N-{3-[(naphthalen-1-ylcarbonyl)amino]propyl}pyridine-3-carboxamide

Cat. No. B251999
M. Wt: 347.4 g/mol
InChI Key: KYJIOEAKVOZQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N-{3-[(naphthalen-1-ylcarbonyl)amino]propyl}pyridine-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "6-MNA" and is a derivative of pyridine.

Mechanism of Action

The mechanism of action of 6-MNA is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been suggested that it may modulate the immune system and reduce oxidative stress.
Biochemical and Physiological Effects:
6-MNA has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been found to modulate the immune system by increasing the production of certain immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using 6-MNA in lab experiments is that it has shown to be effective in inhibiting the growth of cancer cells and reducing inflammation. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to determine its optimal dosage and potential side effects.

Future Directions

There are several future directions for research on 6-MNA. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to study its potential use in combination with other anticancer agents or anti-inflammatory agents. Additionally, further research can be done to explore its potential use in other diseases such as autoimmune disorders and neurodegenerative diseases.
In conclusion, 6-methyl-N-{3-[(naphthalen-1-ylcarbonyl)amino]propyl}pyridine-3-carboxamide is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to a better understanding of its potential use in various diseases.

Synthesis Methods

The synthesis of 6-MNA involves the reaction of 6-methyl-3-pyridinecarboxylic acid with naphthalene-1-carbonyl chloride and 3-aminopropylamine. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography.

Scientific Research Applications

6-MNA has been found to have potential applications in scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. In addition, it has been studied for its potential use as an anti-inflammatory agent and has shown to reduce inflammation in animal models.

properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

6-methyl-N-[3-(naphthalene-1-carbonylamino)propyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H21N3O2/c1-15-10-11-17(14-24-15)20(25)22-12-5-13-23-21(26)19-9-4-7-16-6-2-3-8-18(16)19/h2-4,6-11,14H,5,12-13H2,1H3,(H,22,25)(H,23,26)

InChI Key

KYJIOEAKVOZQJZ-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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